molecular formula C19H24N4O3S B2432635 N-[3'-acetyl-5,7-dimethyl-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide CAS No. 885425-88-7

N-[3'-acetyl-5,7-dimethyl-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide

Cat. No. B2432635
CAS RN: 885425-88-7
M. Wt: 388.49
InChI Key: SNBJLIKQAKYZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3'-acetyl-5,7-dimethyl-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • The compound is used in the synthesis of heterocyclic spiro derivatives from isatins, providing raw materials for drug synthesis (Tripathi & Sonawane, 2013).

Biological Activities

  • Certain derivatives have shown potential in cell death induction in cancer cells, specifically the MCF-7 cells, indicating their application in cancer treatment (Shyamsivappan et al., 2022).
  • Synthesized derivatives have been evaluated for antimicrobial properties, particularly against bacterial strains like S. aureus and E. coli, suggesting their use in developing new antimicrobial agents (Moustafa et al., 2020).

Chemical Characterization

  • Studies have been conducted on the crystal structure and density functional theory (DFT) calculations of related compounds, aiding in the understanding of their chemical properties (Gautam et al., 2013).

Application in Corrosion Inhibition

  • Thiadiazoline compounds, which are structurally related, have been studied for their corrosion inhibition properties, particularly in the protection of petroleum oil well/tubing steel (Tiwari et al., 2021).

properties

IUPAC Name

N-[4-acetyl-5',7'-dimethyl-1'-(2-methylpropyl)-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-10(2)9-22-16-12(4)7-11(3)8-15(16)19(17(22)26)23(14(6)25)21-18(27-19)20-13(5)24/h7-8,10H,9H2,1-6H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBJLIKQAKYZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C3(C(=O)N2CC(C)C)N(N=C(S3)NC(=O)C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3'-acetyl-1-isobutyl-5,7-dimethyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

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